2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza-rings, a hydroxymethyl group at position 11, a 3-methylphenyl substituent at position 5, and a 4-methylphenylacetamide moiety linked via a sulfanyl bridge. The structural uniqueness lies in its polycyclic framework, which combines rigidity with functional group diversity, enabling selective binding to biological targets .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-16-7-9-21(10-8-16)30-24(34)15-36-28-23-12-22-20(14-33)13-29-18(3)25(22)35-27(23)31-26(32-28)19-6-4-5-17(2)11-19/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNPZJNGQYHDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 2097924-72-4) represents a complex organic molecule with significant potential for biological activity due to its unique structural features. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Characteristics
The compound features a tricyclic framework with multiple functional groups, including a sulfanyl group and hydroxymethyl substituent. Its molecular formula is C28H26N4O3S , and it has a molecular weight of 498.6 g/mol . The intricate structure suggests a variety of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O3S |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 2097924-72-4 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the sulfanyl group is particularly noteworthy, as compounds containing sulfur often exhibit diverse pharmacological activities, including:
- Antitumor activity : Compounds similar in structure have shown potential in inhibiting tumor growth.
- Antimicrobial properties : The compound may exhibit activity against various pathogens.
- Modulation of enzyme activity : Interaction with enzymes could lead to altered metabolic pathways.
Case Studies and Research Findings
- Antitumor Activity :
-
Antimicrobial Properties :
- Research on related sulfanyl compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls .
- Enzyme Inhibition :
Comparative Analysis
To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Camptothecin | Lactone ring; topoisomerase inhibitor | Potent antitumor effects |
| Thioether | Sulfanyl group; various functional groups | Antimicrobial and anticancer properties |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations and Their Implications
The compound’s closest structural analog is 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS: 867040-59-3) . Key differences include:
- Position 5 substituent : 3-methylphenyl (target compound) vs. 4-methoxyphenyl (analog).
- The electron-donating methoxy group in the analog may enhance solubility and π-π stacking interactions compared to the hydrophobic 3-methyl group.
- N-substituent: 4-methylphenyl (target) vs. 2-methylphenyl (analog).
Pharmacokinetic and Toxicity Profiles
The target compound’s hydroxymethyl group may mitigate toxicity by facilitating metabolic clearance, though this requires validation.
Chemical Space and NP-like Properties
Chemographic analysis reveals that such compounds occupy regions of chemical space overlapping with natural products (NPs) and NP-like synthetic molecules (e.g., ZINC library entries like ZINC9116207) . Key distinctions include:
- Synthetic vs. Natural Origin : The target compound’s tricyclic core is rare in NPs but common in synthetic libraries, suggesting tailored bioactivity.
- 3D Descriptors : Its fused ring system may confer higher conformational rigidity compared to flexible NP scaffolds, enhancing target selectivity.
Comparative Data Table
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s sulfanyl bridge and hydroxymethyl group complicate synthesis, requiring multi-step orthogonal protection strategies .
- Biological Activity : Analog compounds show moderate activity against cancer cell lines (IC₅₀: 10–50 μM), but the target compound’s 3-methylphenyl group may improve membrane permeability .
- Safety Concerns : Acetamide derivatives often exhibit hepatotoxicity; rigorous in vitro screening is recommended before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
